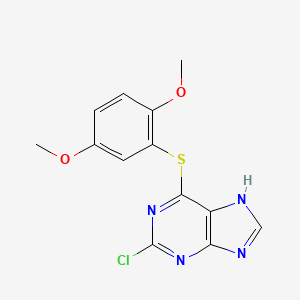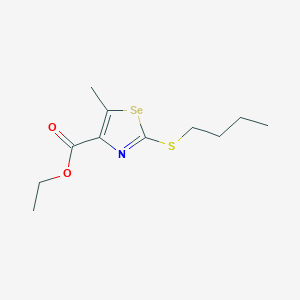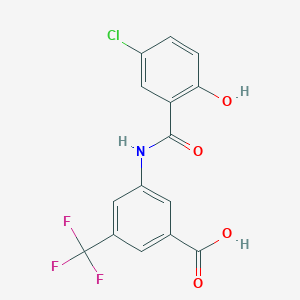
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a chloro group at the 2-position and a sulfanyl group linked to a 2,5-dimethoxyphenyl moiety at the 6-position. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropurine and 2,5-dimethoxythiophenol.
Formation of the Sulfanyl Linkage: The 2,5-dimethoxythiophenol is reacted with 2-chloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to form the sulfanyl linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green solvents, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfanyl form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of 2-amino-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Regeneration of the sulfanyl group.
Scientific Research Applications
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used as a tool to study purine metabolism and its role in various biological processes.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of purine derivatives in cellular systems.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and sulfanyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(2-methylphenyl)sulfanyl-7H-purine
- 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine
- 2-chloro-6-(2,4-dimethoxyphenyl)sulfanyl-7H-purine
Uniqueness
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine is unique due to the presence of the 2,5-dimethoxyphenyl moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable candidate for drug development and other scientific research applications.
Properties
CAS No. |
646510-55-6 |
|---|---|
Molecular Formula |
C13H11ClN4O2S |
Molecular Weight |
322.77 g/mol |
IUPAC Name |
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4O2S/c1-19-7-3-4-8(20-2)9(5-7)21-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
InChI Key |
GXZCXGZBGHMFDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SC2=NC(=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)



![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)




![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)
![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)
![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
